Indolepropanol phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

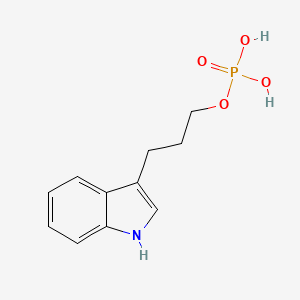

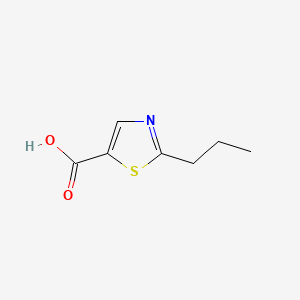

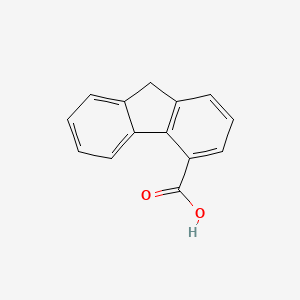

Indolepropanol phosphate is a chemical compound with the molecular formula C11H14NO4P . It is also known as 3-(1H-Indol-3-yl)propyl dihydrogen phosphate .

Synthesis Analysis

The synthesis of Indolepropanol phosphate is related to the biosynthesis of aromatic amino acids . The process involves the conversion of glucose into shikimic acid, which is then used to form chorismic acid . The active site of the enzyme involved in this process has been located by difference Fourier analysis of the complex with indolepropanol phosphate .Molecular Structure Analysis

The molecular structure of Indolepropanol phosphate consists of an indole moiety that carries an alkyl chain at the 3-position . The average mass of the molecule is 255.207 Da and the monoisotopic mass is 255.066040 Da .Chemical Reactions Analysis

Indolepropanol phosphate is involved in the synthesis of phenylalanine, tyrosine, and tryptophan from glucose . The reaction involves the condensation of a C3 derivative with a C4, coming from the pentose phosphate pathway .Physical And Chemical Properties Analysis

Indolepropanol phosphate is a compound with the molecular formula C11H14NO4P . The average mass of the molecule is 255.207 Da and the monoisotopic mass is 255.066040 Da .Aplicaciones Científicas De Investigación

Enzyme Mechanism and Inhibition Studies

- Indolepropanol phosphate has been extensively studied in the context of its interaction with enzymes, particularly tryptophan synthase. It is used as an inhibitor to understand enzyme mechanisms, such as in the synthesis of indoleglycerol phosphate from indole and D-glyceraldehyde 3-phosphate by tryptophan synthase in Escherichia coli. Studies utilizing indolepropanol phosphate have helped decipher the ordered addition mechanism of substrates and the inhibition process in the enzyme's active site (Weischet & Kirschner, 1976).

Binding and Interaction Studies

- The binding characteristics of indolepropanol phosphate with various subunits of tryptophan synthase have been investigated. These studies revealed that indolepropanol phosphate competes with indole for binding to specific sites, providing insights into the active site of the α-subunit and its interaction with other subunits. This contributes to understanding the enzyme's structural and functional aspects, including how different conformations of the subunits are stabilized by ligand binding (Weischet & Kirschner, 1976).

Studies on Tryptophan Synthase Functionality

- Research using indolepropanol phosphate has enhanced understanding of tryptophan synthase's functionality, including its catalytic mechanism and the regulation of its subunits. This is significant for comprehending biochemical pathways and enzyme kinetics, especially related to tryptophan biosynthesis in microorganisms (Kirschner, Wiskocil, Foehn, & Rezeau, 1975).

Circular Dichroism and Fluorescence Studies

- The binding of indolepropanol phosphate to tryptophan synthase has been studied through circular dichroism and fluorescence, offering insights into the enzyme's binding dynamics and conformational changes. This research contributes to a deeper understanding of enzyme-ligand interactions and their impact on enzyme activity (Heyn & Weischet, 1975).

Affinity Chromatography and Purification Studies

- Indolepropanol phosphate has been used in affinity chromatography for the purification of tryptophan synthase. It serves as a biospecific ligand, enhancing our knowledge of enzyme purification techniques and enzyme-ligand interactions (Gschwind, Gschwind, Paul, & Kirschner, 1979).

Biosynthesis Pathways in Fungi

- The role of indolepropanol phosphate in the biosynthesis of secondary metabolites, particularly in fungi, has been explored. Understanding these pathways is crucial for comprehending fungal ecology and the production of biologically active compounds (Li, 2010).

Safety And Hazards

Direcciones Futuras

Future research could focus on further understanding the mechanism of action of Indolepropanol phosphate and its role in the biosynthesis of aromatic amino acids . Additionally, the development of new synthesis methods and the exploration of potential applications of this compound could be areas of interest.

Propiedades

Número CAS |

40716-80-1 |

|---|---|

Nombre del producto |

Indolepropanol phosphate |

Fórmula molecular |

C11H14NO4P |

Peso molecular |

255.21 g/mol |

Nombre IUPAC |

3-(1H-indol-3-yl)propyl dihydrogen phosphate |

InChI |

InChI=1S/C11H14NO4P/c13-17(14,15)16-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-2,5-6,8,12H,3-4,7H2,(H2,13,14,15) |

Clave InChI |

NKEZSFZOUIIZFL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCOP(=O)(O)O |

SMILES canónico |

C1=CC=C2C(=C1)C(=CN2)CCCOP(=O)(O)O |

Otros números CAS |

40716-80-1 |

Sinónimos |

indolepropanol phosphate IPP |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,4S)-4-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-3-hydroxy-6-methylheptanoic acid](/img/structure/B1212521.png)

![2-[(2-Nitrophenyl)methylthio]-1,3-benzoxazole](/img/structure/B1212531.png)

![Methyl 13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1212532.png)